Methyl 6-methoxyquinoxaline-5-carboxylate
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Overview
Description
Methyl 6-methoxyquinoxaline-5-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxyquinoxaline-5-carboxylate typically involves the reaction of 6-methoxyquinoxaline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoxaline.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce various reduced quinoxaline compounds .
Scientific Research Applications
Methyl 6-methoxyquinoxaline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methoxyquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl quinoxaline-6-carboxylate: Similar in structure but lacks the methoxy group.
6-Quinoxalinecarboxylic acid methyl ester: Another derivative with similar properties.
3-Quinolinecarboxylic acid: A related compound with a different ring structure.
Uniqueness
Methyl 6-methoxyquinoxaline-5-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific applications and properties .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-3-7-10(13-6-5-12-7)9(8)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
BYGMUCCBGNSQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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